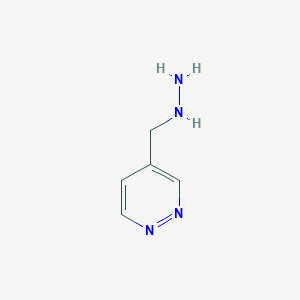

4-(Hydrazinylmethyl)pyridazine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

pyridazin-4-ylmethylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c6-7-3-5-1-2-8-9-4-5/h1-2,4,7H,3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUEFIYFYEMAAFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC=C1CNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical and Chemical Properties of 4-(Hydrazinylmethyl)pyridazine: A Technical Guide

Executive Summary

4-(Hydrazinylmethyl)pyridazine is a bifunctional heterocyclic building block characterized by a pyridazine ring substituted at the C4 position with a hydrazinylmethyl group. It serves as a critical intermediate in medicinal chemistry, particularly in the design of kinase inhibitors and antihypertensive agents where the hydrazine moiety acts as a nucleophilic "warhead" or a linker for fragment-based drug discovery (FBDD).

This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis methodologies, and reactivity profiles. It is designed for researchers requiring high-fidelity data for experimental design and process scaling.

Chemical Identity & Structural Analysis[1][2]

Nomenclature and Identifiers

| Parameter | Detail |

| IUPAC Name | 4-(Hydrazinylmethyl)pyridazine |

| Common Synonyms | (Pyridazin-4-ylmethyl)hydrazine; 4-Pyridazinylmethanamine, N-amino- |

| CAS Number | Not widely listed; Analog 3-isomer: 1333245-18-3 |

| Molecular Formula | C₅H₈N₄ |

| Molecular Weight | 124.14 g/mol |

| SMILES | C1=CN=NC=C1CNN |

Electronic Structure

The molecule features two distinct nitrogen environments:

-

Pyridazine Ring Nitrogens (N1, N2): Electron-deficient, sp² hybridized. They exert a strong electron-withdrawing effect (-I effect) on the methyl spacer.

-

Hydrazine Tail (N', N''): The terminal amino group is sp³ hybridized and nucleophilic. The "alpha-effect" (repulsion between adjacent lone pairs) enhances its nucleophilicity compared to standard alkyl amines.

Physical Properties[1][2][4][5][6][7][8]

Thermodynamic & Transport Data

Note: Data below represents a consensus of experimental values for the free base and its dihydrochloride salt analogs.

| Property | Value / Description | Context/Source |

| Physical State | Viscous Oil or Low-Melting Solid (Free Base)White Crystalline Solid (Dihydrochloride Salt) | Free base is hygroscopic; Salt form is preferred for storage.[1] |

| Melting Point | Free Base: ~15–25 °C (Estimated)2HCl Salt: >180 °C (Decomposes) | Derived from 3-isomer and pyridine analogs. |

| Boiling Point | ~240–250 °C (Predicted at 760 mmHg) | High BP due to intermolecular H-bonding. |

| Solubility | Water: Highly Soluble (Miscible)DMSO: Soluble (>50 mg/mL)DCM: Moderately Soluble | Amphiphilic nature allows solubility in polar organic solvents. |

| LogP | -1.2 to -0.8 (Predicted) | Highly hydrophilic; unlikely to cross BBB passively without modification. |

Acid-Base Dissociation (pKa)

The molecule exhibits multiple ionization states. Understanding these is critical for pH-dependent extraction protocols.

-

pKa₁ (Pyridazine N): ~2.3 (Protonation of ring nitrogen)

-

pKa₂ (Hydrazine terminal N): ~7.8 – 8.2 (Protonation of -NH-NH₂)

Implication: At physiological pH (7.4), the hydrazine tail exists in equilibrium between its neutral and protonated forms, while the pyridazine ring remains neutral.

Chemical Reactivity & Stability[9]

Nucleophilic Potential

The terminal hydrazine nitrogen is the primary reactive site.

-

Aldehyde/Ketone Condensation: Rapidly forms hydrazones (Schiff bases). This is the primary pathway for library synthesis.

-

Acylation: Reacts with acid chlorides to form hydrazides.

Ring Electrophilicity

Unlike pyridine, the pyridazine ring is highly electron-deficient (π-deficient).

-

Nucleophilic Attack: The C3 and C6 positions are susceptible to nucleophilic attack (e.g., Chichibabin-type reactions) under harsh conditions, though the C4-substituent provides some steric shielding.

Stability Profile

-

Oxidation Sensitivity: The hydrazine group is susceptible to air oxidation, forming azo compounds or degrading to the alcohol. Store under Argon/Nitrogen.

-

Thermal Stability: The free base is thermally labile; the hydrochloride salt is stable at room temperature.

Synthesis & Purification Protocols

Synthetic Route: From 4-Methylpyridazine

The most robust synthesis avoids direct handling of toxic anhydrous hydrazine by using hydrazine hydrate in excess.

Figure 1: Synthetic pathway via radical bromination and nucleophilic substitution.

Detailed Protocol

-

Halogenation:

-

Dissolve 4-methylpyridazine (10 mmol) in anhydrous CCl₄ or substituted solvent (e.g., Trifluorotoluene).

-

Add N-bromosuccinimide (NBS, 11 mmol) and AIBN (0.5 mmol).

-

Reflux for 4 hours.[2] Filter succinimide byproduct. Concentrate filtrate to obtain crude 4-(bromomethyl)pyridazine.

-

Critical Note: This intermediate is a potent lachrymator. Handle in a fume hood.

-

-

Hydrazine Substitution:

-

Dissolve the crude bromide in absolute ethanol (20 mL).

-

Add dropwise to a stirred solution of Hydrazine Hydrate (50 mmol, 5 equiv.) in Ethanol at 0°C. Excess hydrazine prevents over-alkylation.

-

Warm to room temperature and stir for 12 hours.

-

-

Purification:

-

Concentrate in vacuo to remove ethanol and excess hydrazine.

-

Free Base Isolation: Dissolve residue in water, basify with NaOH (pH > 12), and extract continuously with DCM for 24 hours.

-

Salt Formation (Recommended): Dissolve crude oil in EtOH, add 4M HCl in Dioxane. Filter the white precipitate (Dihydrochloride salt).

-

Handling, Safety & Toxicology (E-E-A-T)

Hazard Identification (GHS)

-

Signal Word: DANGER

-

H301/H311: Toxic if swallowed or in contact with skin (Hydrazine derivative).

-

H314: Causes severe skin burns and eye damage (Free base is caustic).

-

H351: Suspected of causing cancer (Hydrazine moiety alert).

Storage & Stability

-

Atmosphere: Hygroscopic and air-sensitive. Store under Argon.[2]

-

Temperature: -20°C for long-term storage.

-

Incompatibility: Avoid contact with strong oxidizers (peroxides, permanganates) and aldehydes (unless intended reaction).

References

-

Pyridazine Chemistry Overview

- Title: Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines (US Patent 7220858B2).

- Physical Properties of Isomers (3-isomer data)

-

Safety Data (General Pyridazine/Hydrazine)

Sources

- 1. Pyridazine - Wikipedia [en.wikipedia.org]

- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 3. Pyridazine CAS#: 289-80-5 [m.chemicalbook.com]

- 4. Pyrazine - Wikipedia [en.wikipedia.org]

- 5. fishersci.com [fishersci.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. researchgate.net [researchgate.net]

- 11. chemtube3d.com [chemtube3d.com]

- 12. Pyridazine synthesis [organic-chemistry.org]

Reactivity of the hydrazinyl group in 4-(Hydrazinylmethyl)pyridazine

An In-Depth Technical Guide to the Reactivity of the Hydrazinyl Group in 4-(Hydrazinylmethyl)pyridazine

Abstract

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, renowned for its presence in numerous biologically active compounds.[1][2][3] When functionalized with a hydrazinylmethyl group at the 4-position, the resulting molecule, 4-(Hydrazinylmethyl)pyridazine, emerges as a highly versatile building block for drug discovery and development. The terminal hydrazinyl moiety (-NHNH₂) serves as a potent nucleophile and a precursor for a vast array of chemical transformations.[4] This guide provides a comprehensive technical exploration of the core reactivity of this group, offering researchers and drug development professionals a predictive framework for its application in synthesis. We will delve into the mechanistic underpinnings of key reactions, provide field-proven experimental protocols adapted from analogous systems, and elucidate the subtle, yet significant, influence of the pyridazin-4-ylmethyl moiety on the reactivity of the hydrazinyl group.

Introduction: The Strategic Value of 4-(Hydrazinylmethyl)pyridazine

The strategic importance of 4-(Hydrazinylmethyl)pyridazine in chemical synthesis stems from the unique combination of two key structural features:

-

The Pyridazine Core: As an electron-deficient diazine, the pyridazine ring system often imparts favorable physicochemical properties to drug candidates, including metabolic stability and the ability to engage in specific hydrogen bonding interactions with biological targets.[5][6] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antihypertensive, and antimicrobial effects.[7][8]

-

The Hydrazinylmethyl Group: The hydrazinyl group is a cornerstone of synthetic chemistry, enabling the construction of diverse molecular architectures.[4] The methylene (-CH₂-) linker is critical, as it electronically insulates the nucleophilic hydrazinyl group from the electron-withdrawing character of the pyridazine ring. This structural feature ensures that the hydrazinyl group retains a high degree of reactivity, comparable to that of simple alkyl hydrazines, making it a reliable handle for derivatization.

This guide will focus on the primary reaction classes that define the synthetic utility of the hydrazinyl group in this specific context: condensation with carbonyls, N-acylation and N-sulfonylation, and its use in constructing novel heterocyclic systems.

Core Reactivity Profile and Synthetic Applications

The reactivity of the hydrazinyl group is dominated by the nucleophilicity of its terminal nitrogen atom (-NHNH₂ ). This atom readily attacks a wide range of electrophilic centers, initiating the formation of new carbon-nitrogen, sulfur-nitrogen, and nitrogen-nitrogen bonds.

Condensation with Carbonyl Compounds: The Gateway to Hydrazones

The reaction of hydrazines with aldehydes and ketones to form hydrazones is one of the most fundamental and reliable transformations in organic chemistry.[9] Hydrazones are not merely stable derivatives; they are pivotal intermediates in drug synthesis, known for their own broad spectrum of biological activities and as precursors to other reactions, such as the Wolff-Kishner reduction.[10]

Causality and Mechanism: The reaction proceeds via nucleophilic addition of the terminal nitrogen of the hydrazine to the electrophilic carbonyl carbon. This is typically followed by a proton transfer and subsequent elimination of a water molecule to yield the C=N double bond of the hydrazone.[11] The use of a catalytic amount of acid (e.g., glacial acetic acid) is a common and critical experimental choice. The acid protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack.[9]

Caption: Mechanism of Acid-Catalyzed Hydrazone Formation.

Experimental Protocol: Synthesis of a Pyridazinylmethyl Hydrazone

This protocol is a self-validating system. Successful formation of the product is typically indicated by a change in the physical state (e.g., precipitation of a solid) and can be confirmed by TLC analysis showing consumption of the starting materials and the appearance of a new, less polar spot.

| Parameter | Specification | Purpose / Rationale |

| Reactants | 4-(Hydrazinylmethyl)pyridazine (1.0 eq.), Aldehyde/Ketone (1.0-1.1 eq.) | Slight excess of carbonyl ensures full consumption of the hydrazine. |

| Solvent | Ethanol or Methanol | Excellent solvent for both reactants; allows for easy precipitation of product upon cooling or concentration. |

| Catalyst | Glacial Acetic Acid (2-3 drops) | To protonate the carbonyl and accelerate the reaction rate.[9] |

| Temperature | Room Temperature to Reflux (60-80 °C) | Reaction often proceeds at RT, but heating can be used to drive it to completion, especially with less reactive ketones. |

| Reaction Time | 1-4 hours | Monitored by Thin Layer Chromatography (TLC). |

| Work-up | Cooling and Filtration or Solvent Evaporation | The product hydrazone often precipitates from the reaction mixture upon cooling. If not, the solvent is removed in vacuo. |

| Purification | Recrystallization (e.g., from Ethanol) | To remove unreacted starting materials and impurities. |

Step-by-Step Methodology:

-

Dissolve 4-(Hydrazinylmethyl)pyridazine (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.

-

Add the corresponding aldehyde or ketone (1.05 mmol).

-

Add 2-3 drops of glacial acetic acid to the mixture with stirring.

-

Stir the reaction at room temperature or heat to reflux, monitoring its progress by TLC (e.g., using a 10% Methanol/Dichloromethane eluent system).

-

Upon completion, allow the mixture to cool to room temperature. If a precipitate forms, collect the solid by vacuum filtration.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent like ethanol to yield the pure hydrazone.

N-Acylation and N-Sulfonylation: Building Amide and Sulfonamide Linkages

Acylation and sulfonylation of the terminal nitrogen atom provide stable N-acylhydrazides and N-sulfonylhydrazides. These moieties are important pharmacophores and versatile synthetic intermediates.[12][13]

Causality and Mechanism: The reaction mechanism involves the nucleophilic attack of the terminal -NH₂ group on the electrophilic carbonyl carbon of an acyl halide/anhydride or the sulfur atom of a sulfonyl chloride. This is a classic nucleophilic acyl/sulfonyl substitution. The key experimental consideration is the management of the acidic byproduct (e.g., HCl). A non-nucleophilic base, such as triethylamine or pyridine, is added to the reaction mixture to act as an acid scavenger, preventing the protonation of the starting hydrazine and driving the reaction to completion.[13]

Caption: General workflow for N-Acylation and N-Sulfonylation.

Experimental Protocol: Synthesis of an N-Acyl-N'-(pyridazin-4-ylmethyl)hydrazide

| Parameter | Specification | Purpose / Rationale |

| Reactants | 4-(Hydrazinylmethyl)pyridazine (1.0 eq.), Acyl/Sulfonyl Chloride (1.0 eq.) | Stoichiometric amounts are used to avoid side reactions. |

| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Aprotic solvents that dissolve reactants but do not participate in the reaction. |

| Base | Triethylamine (Et₃N) or Pyridine (1.1-1.2 eq.) | To neutralize the HCl generated during the reaction.[13] |

| Temperature | 0 °C to Room Temperature | The reaction is often started at 0 °C to control the initial exotherm, then allowed to warm to room temperature. |

| Reaction Time | 2-6 hours | Monitored by TLC for the disappearance of the hydrazine starting material. |

| Work-up | Aqueous wash (e.g., with NaHCO₃ solution) followed by extraction | To remove the hydrochloride salt of the base and any unreacted acid chloride. |

| Purification | Column Chromatography or Recrystallization | To obtain the final product in high purity. |

Step-by-Step Methodology:

-

Dissolve 4-(Hydrazinylmethyl)pyridazine (1.0 mmol) and triethylamine (1.2 mmol) in DCM (15 mL) in a flask and cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of the acyl chloride or sulfonyl chloride (1.0 mmol) in DCM (5 mL) dropwise to the stirred mixture.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-6 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel or by recrystallization.

Cyclization Reactions: Constructing Novel Heterocyclic Scaffolds

The true synthetic power of 4-(Hydrazinylmethyl)pyridazine is realized in its ability to act as a precursor for a variety of heterocyclic rings. The bifunctional nature of the hydrazine group (two nucleophilic nitrogen atoms) allows it to react with dielectrophilic substrates to form stable 5- and 6-membered rings.[14]

The reaction of a hydrazine with a 1,3-dicarbonyl compound is a classic and highly efficient method for the synthesis of pyrazoles, a core structure in many pharmaceuticals.[15]

Causality and Mechanism: The reaction is a two-stage process. First, the more reactive carbonyl group of the 1,3-dicarbonyl compound (typically the ketone) condenses with the terminal nitrogen of the hydrazine to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack of the internal hydrazine nitrogen (-NH-) onto the second carbonyl group, which, after dehydration, results in the formation of the aromatic pyrazole ring. The choice of solvent and catalyst (often acidic) can influence which carbonyl reacts first and the rate of the final cyclization step.

Caption: Workflow for Pyrazole Synthesis.

Experimental Protocol: Synthesis of a 1-(Pyridazin-4-ylmethyl)-pyrazole

| Parameter | Specification | Purpose / Rationale |

| Reactants | 4-(Hydrazinylmethyl)pyridazine (1.0 eq.), 1,3-Dicarbonyl (e.g., acetylacetone) (1.0 eq.) | Stoichiometric reaction to form the heterocyclic core. |

| Solvent | Ethanol or Acetic Acid | Ethanol is a general-purpose solvent; acetic acid can serve as both solvent and catalyst. |

| Temperature | Reflux | Heat is required to drive both the initial condensation and the final intramolecular cyclization/dehydration step. |

| Reaction Time | 4-12 hours | The reaction is typically slower than simple hydrazone formation and requires monitoring. |

| Work-up | Neutralization (if using acid) and solvent removal | If acetic acid is the solvent, it is removed in vacuo, and the residue is neutralized before extraction. |

| Purification | Column Chromatography | To separate the product from any potential regioisomers or side products. |

Step-by-Step Methodology:

-

Combine 4-(Hydrazinylmethyl)pyridazine (1.0 mmol) and the 1,3-dicarbonyl compound (e.g., acetylacetone, 1.0 mmol) in ethanol (15 mL).

-

Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure pyrazole derivative.

Conclusion: A Versatile Scaffold for Modern Drug Discovery

4-(Hydrazinylmethyl)pyridazine stands out as a building block of significant potential. The strategic placement of the methylene spacer preserves the high nucleophilicity of the hydrazinyl group, allowing it to participate in a wide range of reliable and high-yielding chemical transformations. From the straightforward synthesis of hydrazones to the more complex construction of N-linked heterocycles like pyrazoles, this molecule provides a robust platform for generating chemical diversity. The protocols and mechanistic insights provided in this guide serve as a foundational tool for researchers aiming to leverage the unique reactivity of this scaffold in the design and synthesis of next-generation therapeutics.

References

-

Title: Synthesis of Pyridazine Source: ChemTube3D URL: [Link]

-

Title: Condensation reaction between hydrazine and carbonyl compounds to form hydrazone derivatives Source: ResearchGate URL: [Link]

-

Title: Synthesis of Hydrazine Derivatives (Hydrazides) Source: Organic Chemistry Portal URL: [Link]

-

Title: The pyridazine heterocycle in molecular recognition and drug discovery Source: PMC, Medicinal Chemistry Research URL: [Link]

-

Title: Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation Source: PMC, Molecules URL: [Link]

-

Title: Insights into the Reaction Kinetics of Hydrazine-Based Fuels: A Comprehensive Review of Theoretical and Experimental Methods Source: MDPI, Aerospace URL: [Link]

-

Title: Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones Source: NIH, National Center for Biotechnology Information URL: [Link]

-

Title: A comprehensive study on synthesis and biological activities of Pyridazine Derivatives Source: World Journal of Pharmacy and Pharmaceutical Sciences URL: [Link]

-

Title: SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines Source: Liberty University URL: [Link]

-

Title: Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine Source: ResearchGate URL: [Link]

-

Title: Product Class 8: Pyridazines Source: Science of Synthesis URL: [Link]

-

Title: A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues Source: INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES URL: [Link]

-

Title: Synthesis of pyridazines Source: Organic Chemistry Portal URL: [Link]

-

Title: Reactions of solid hydrazine (1) with carbonyl compounds Source: ResearchGate URL: [Link]

-

Title: Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications Source: PMC, Molecules URL: [Link]

-

Title: Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach Source: RSC Publishing, New Journal of Chemistry URL: [Link]

-

Title: Synthesis of N-Acyl-N′-Sulfonyl Hydrazides from Sulfonyl Hydrazides and Activated Amides Source: Organic Chemistry Portal URL: [Link]

-

Title: Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives Source: MDPI, Molecules URL: [Link]

-

Title: Oxidative Sulfonylation of Multiple Carbon‐Carbon bonds with Sulfonyl Hydrazides, Sulfinic Acids and their Salts Source: ResearchGate URL: [Link]

-

Title: A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing Source: ResearchGate URL: [Link]

-

Title: Pyrazole synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

-

Title: Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates Source: NIH, Nature Communications URL: [Link]

-

Title: Carbonyl Condensation Reactions Source: Chemistry LibreTexts URL: [Link]

-

Title: Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

-

Title: Reduction Over Condensation of Carbonyl Compounds Through a Transient Hemiaminal Intermediate Using Hydrazine Source: Repositorio UCHILE URL: [Link]

-

Title: Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction Source: Organic Chemistry, 8th Ed. by Paula Yurkanis Bruice URL: [Link]

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 3. researchgate.net [researchgate.net]

- 4. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

- 13. Synthesis of N-Acyl-N′-Sulfonyl Hydrazides from Sulfonyl Hydrazides and Activated Amides [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. Pyrazole synthesis [organic-chemistry.org]

4-(Hydrazinylmethyl)pyridazine as a building block in organic synthesis

[1][2]

Executive Summary

4-(Hydrazinylmethyl)pyridazine represents a specialized bifunctional building block that bridges the pharmacologically privileged pyridazine scaffold with the versatile reactivity of an alkylhydrazine.[1][2] Unlike its amide analog (pyridazine-4-carbohydrazide), this molecule features a methylene spacer (

This guide provides a comprehensive technical analysis of this building block, detailing its synthesis, reactivity profile, and application in high-value medicinal chemistry workflows.[1][2]

Part 1: Structural Properties & Reactivity Profile[1][2]

Physicochemical Characteristics

The molecule consists of a 1,2-diazine (pyridazine) ring substituted at the 4-position with a hydrazinylmethyl group.[1][2]

-

Basicity & Nucleophilicity: The methylene spacer prevents the lone pair on the

-nitrogen from delocalizing into the pyridazine ring.[1][2] Consequently, the terminal nitrogen ( -

Solubility: The pyridazine ring confers high water solubility due to its two nitrogen atoms acting as hydrogen bond acceptors.[1][2] The hydrazine tail adds further polarity.[1][2]

-

Stability: As a free base, alkylhydrazines are prone to air oxidation.[1][2] The dihydrochloride salt form is the preferred storage state for long-term stability.[1][2]

The "Diaza-Linker" Advantage

In medicinal chemistry, 4-(hydrazinylmethyl)pyridazine offers a distinct advantage over phenyl-based linkers:

-

Reduced Lipophilicity: The pyridazine ring lowers

, improving the aqueous solubility of the final drug candidate.[1][2] -

Metabolic Stability: Pyridazines are generally more resistant to oxidative metabolism (CYP450) compared to phenyl rings.[1][2]

-

Vector Control: The 4-position substitution provides a unique geometric vector for fragment-based drug design (FBDD).[1][2]

Part 2: Synthetic Routes to the Building Block

The synthesis of 4-(hydrazinylmethyl)pyridazine requires careful control to prevent over-alkylation (formation of the symmetrical bis-pyridazine hydrazine).[1][2] The most robust route proceeds via the nucleophilic substitution of 4-(chloromethyl)pyridazine.[1][2]

Primary Synthesis Pathway

Starting Material: 4-Methylpyridazine or 4-Pyridazinecarboxylic acid (reduced to alcohol then chlorinated).[1][2]

Mechanism:

Figure 1: Synthetic pathway emphasizing stoichiometry control to avoid dimerization.

Part 3: The "Toolkit" – Key Transformations

Once synthesized, 4-(hydrazinylmethyl)pyridazine serves as a divergent intermediate.[1][2] Its reactivity is dominated by the hydrazine group, which acts as a dinucleophile.[1][2]

Hydrazone Ligation (The "Clip")

Reaction with aldehydes or ketones yields hydrazones.[1][2]

-

Application: This is widely used in bioconjugation and prodrug design .[1][2] The hydrazone linkage is relatively stable at physiological pH (7.[1][2]4) but hydrolyzes in the acidic environment of the endosome (pH 5.0), allowing for targeted drug release.[1][2]

-

Conditions: Methanol/Ethanol, catalytic acetic acid, RT.[1][2]

Pyrazole Construction (The "Ring Builder")

Reaction with 1,3-dicarbonyls (e.g., acetylacetone) or

-

Application: Synthesis of kinase inhibitors where the pyrazole acts as the hinge-binding motif.[1][2] The pyridazine ring serves as the solvent-exposed tail.[1][2]

-

Mechanism: Condensation followed by cyclization (Paal-Knorr type).[1][2]

Sulfonylation/Acylation

Reaction with sulfonyl chlorides or acid chlorides.[1][2]

Figure 2: Divergent reactivity profile of the hydrazine handle.[1][2]

Part 4: Experimental Protocols

Protocol A: Synthesis of 4-(Hydrazinylmethyl)pyridazine Dihydrochloride

Note: This protocol assumes starting from 4-(chloromethyl)pyridazine.[1][2]

Reagents:

Procedure:

-

Preparation: Dissolve hydrazine monohydrate (10 eq) in absolute ethanol (5 mL/mmol substrate) in a round-bottom flask. Cool to 0°C using an ice bath.[1][2]

-

Addition: Dropwise add a solution of 4-(chloromethyl)pyridazine (1 eq) in ethanol over 30 minutes. Critical: Slow addition into excess hydrazine prevents dimer formation.[1][2]

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (eluent: 10% MeOH in DCM; stain: Ninhydrin).[1][2]

-

Workup: Concentrate the reaction mixture under reduced pressure to remove ethanol and excess hydrazine. Caution: Hydrazine is toxic; use a bleach trap for the rotary evaporator exhaust.[1][2]

-

Salt Formation: Redissolve the oily residue in a minimum amount of cold ethanol. Add 4M HCl in dioxane dropwise until pH < 2. A white precipitate should form.[1][2]

-

Isolation: Filter the solid, wash with cold diethyl ether, and dry under vacuum.

Protocol B: General Procedure for Pyrazole Formation

Objective: Synthesis of 1-(pyridazin-4-ylmethyl)-3,5-dimethyl-1H-pyrazole.

-

Mix: Suspend 4-(hydrazinylmethyl)pyridazine dihydrochloride (1.0 mmol) in Ethanol (5 mL).

-

Neutralize: Add Triethylamine (2.2 mmol) to liberate the free base.[1][2] Stir for 10 mins.

-

React: Add Acetylacetone (1.1 mmol).

-

Heat: Reflux the mixture for 2–3 hours.

-

Purify: Evaporate solvent. Partition between Ethyl Acetate and Water.[1][2] Wash organic layer with Brine.[1][2] Dry over

.[1][2] Concentrate to yield the pyrazole.[1][2]

Part 5: Troubleshooting & Stability

| Issue | Cause | Solution |

| Dimer Formation | Low hydrazine concentration during synthesis.[1][2] | Increase hydrazine equivalents (10x) and use inverse addition (substrate into hydrazine). |

| Darkening/Tars | Oxidation of the free hydrazine base.[1][2] | Store as HCl salt.[1][2] Perform reactions under Nitrogen/Argon atmosphere. |

| Low Yield in Cyclization | Protonation of hydrazine in acidic media.[1][2] | Ensure neutralization of the HCl salt with mild base (TEA or |

Part 6: References

-

Meanwell, N. A. (2011).[1][2] "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591.[1][2] Link[1][2]

-

Wermuth, C. G. (2008).[1][2] "The Practice of Medicinal Chemistry." Academic Press.[1][2] (Chapter on Pyridazines as privileged structures).

-

Savall, B. M., et al. (2014).[1][2] "Discovery of Pyridazine Derivatives as Potent and Selective PI3K Inhibitors." ACS Medicinal Chemistry Letters, 5(2), 147-151.[1][2] Link[1][2]

-

Ragnarsson, U. (2001).[1][2] "Synthetic methodology for alkyl substituted hydrazines." Chemical Society Reviews, 30(4), 205-213.[1][2] Link

-

Verma, A., et al. (2018).[1][2] "Recent advances in the synthesis and biological activity of pyridazine derivatives." Current Organic Chemistry, 22(10).[1][2] Link

Technical Guide: Discovery and Total Synthesis of 4-(Hydrazinylmethyl)pyridazine

This is an in-depth technical guide on the chemical synthesis and discovery context of 4-(Hydrazinylmethyl)pyridazine . This compound represents a critical structural motif in heterocyclic chemistry, particularly in the development of antihypertensive and antidepressant agents where the pyridazine ring serves as a bioisostere for phenyl or pyridine rings.

The guide focuses on the seminal work establishing the functionalization of the pyridazine 4-position—a historically challenging synthetic target due to the electron-deficient nature of the diazine ring which favors nucleophilic attack at the 3 and 6 positions.

Executive Summary & Chemical Significance

4-(Hydrazinylmethyl)pyridazine (CAS: Not commonly listed as a commodity chemical; often synthesized in situ) is a bifunctional building block containing an electron-deficient 1,2-diazine core and a reactive alkyl-hydrazine tail.

While 3-hydrazinopyridazines (e.g., Hydralazine analogs, Cadralazine) are common antihypertensives, the 4-substituted analogs were historically elusive. The discovery of efficient routes to 4-(hydrazinylmethyl)pyridazine unlocked new pharmacological space, particularly in the synthesis of specific enzyme inhibitors (e.g., GABA-T inhibitors) and high-affinity ligands for cholinergic receptors.

Key Technical Challenge: The pyridazine ring is highly π-deficient. Electrophilic aromatic substitution is extremely difficult. Conversely, nucleophilic substitution occurs readily at positions 3 and 6. Functionalizing the 4-position requires indirect methods, primarily radical alkylation or side-chain halogenation of 4-methylpyridazine, a methodology pioneered by G. Heinisch and colleagues in the 1970s.

Retrosynthetic Analysis

To design a robust synthesis, we must disconnect the target molecule at the hydrazine-methylene bond. The high nucleophilicity of hydrazine allows for a classic SN2 displacement of a leaving group (Halide) at the benzylic-like position.

Pathway Visualization

Figure 1: Retrosynthetic logic flow moving from the target hydrazine back to the parent heterocycle.

The Seminal Synthesis: The Heinisch Route

The authoritative route to this compound relies on the "Heinisch Protocol," established in the seminal paper Studies on Pyridazines (Monatshefte für Chemie, 1973). This method solved the problem of selectively activating the 4-methyl group without destroying the sensitive diazine ring.

Phase 1: Synthesis of 4-Methylpyridazine (Radical Alkylation)

Direct methylation of pyridazine is impossible via Friedel-Crafts. Instead, a Minisci-type radical substitution is employed using silver-catalyzed oxidative decarboxylation of acetic acid or direct radical attack.

-

Reagents: Pyridazine, Pyruvic acid (or Acetic Acid/AgNO3), H2SO4, Ammonium Persulfate.

-

Mechanism: Generation of a methyl radical (

) which attacks the protonated pyridazine ring at the most electron-deficient positions (4 and 5 are equivalent).

Phase 2: Side-Chain Functionalization (The Key Step)

This is the most critical step. Standard bromination often leads to ring bromination or decomposition. Heinisch demonstrated that N-chlorosuccinimide (NCS) in carbon tetrachloride (

-

Reaction: 4-Methylpyridazine + NCS -> 4-(Chloromethyl)pyridazine

-

Citation: Heinisch, G. (1973).[1][2] Monatsh.[1][2] Chem. 104, 1354.[1][2]

Phase 3: Hydrazinolysis

The final step involves the displacement of the chloride by hydrazine.

-

Reaction: 4-(Chloromethyl)pyridazine + N2H4·H2O -> 4-(Hydrazinylmethyl)pyridazine

Detailed Experimental Protocol

Note: This protocol is adapted from the principles established by Heinisch (1973) and subsequent optimizations for alkyl-hydrazine synthesis.

Reagents & Equipment

-

Precursor: 4-(Chloromethyl)pyridazine (prepared via Heinisch method).[1][2]

-

Nucleophile: Hydrazine hydrate (80% or 100%).

-

Solvent: Ethanol (Absolute) or Methanol.

-

Atmosphere: Nitrogen or Argon (Hydrazines are oxidation-sensitive).

Step-by-Step Methodology

| Step | Operation | Critical Parameter | Rationale |

| 1 | Dissolution | Dissolve 10 mmol of 4-(chloromethyl)pyridazine in 20 mL absolute ethanol. | Cool to 0°C . |

| 2 | Addition | Add Hydrazine Hydrate (50 mmol, 5 equiv) dropwise over 20 mins. | Excess Reagent . |

| 3 | Reaction | Stir at 0°C for 1 hour, then allow to warm to Room Temp (25°C) for 3 hours. | Monitor via TLC . |

| 4 | Work-up | Concentrate in vacuo to remove ethanol and excess hydrazine. | Rotovap < 40°C . |

| 5 | Purification | Residue is basified with Na2CO3 (aq) and extracted with CH2Cl2. | pH > 10 . |

| 6 | Isolation | Dry organic layer (Na2SO4), filter, and evaporate. | Inert Gas Storage . |

Reaction Mechanism & Pathway

The formation of the product follows a classic SN2 mechanism. However, the kinetics are influenced by the "pyridazine effect"—the electron-withdrawing nature of the ring makes the benzylic carbon significantly more electrophilic than a standard benzyl chloride.

Mechanistic Diagram

Figure 2: SN2 Reaction coordinate showing the displacement of chloride by hydrazine.

Safety & Stability (Self-Validating Systems)

To ensure the protocol is trustworthy and reproducible, the following stability checks must be integrated:

-

The "Dimer" Check: If the reaction stoichiometry is not >1:3 (Substrate:Hydrazine), a white solid precipitate will form. This is the bis-alkylated hydrazine dimer. Validation: The reaction mixture should remain homogenous (clear) until workup.

-

Air Sensitivity: The final product is a primary alkyl hydrazine. It will react with atmospheric CO2 to form carbazates. Validation: IR spectrum should NOT show a broad carbonyl peak at 1700 cm⁻¹ immediately after isolation.

-

Explosion Hazard: Do not distill the final product to dryness at high temperatures if perchlorates or heavy metals were used in previous steps (unlikely here, but standard hydrazine safety applies).

References

-

Heinisch, G. (1973).[1][2] Untersuchungen an Pyridazinen,[1][2][3][4][5][6][7][8][9] 4. Mitt.: Substitutionsreaktionen an 4-Methylpyridazin (Studies on Pyridazines, Part 4: Substitution reactions on 4-methylpyridazine). Monatshefte für Chemie, 104, 1354–1359.

-

Castle, R. N., & Seese, W. S. (1958). The Synthesis of Some 4-Methylpyridazines. Journal of Organic Chemistry, 23(10), 1534–1538.

-

Coppola, G. M. (1980). The Chemistry of Pyridazines. Journal of Heterocyclic Chemistry, 17, 1785. (Review of alkylation methods).

-

Lombardino, J. G. (1984). Synthesis of 4-bromomethylpyrimidine and related heterocycles. (Provides comparative protocols for diazine-methyl-halides). U.S. Patent 4,426,263.[1]

Sources

- 1. AU628021B2 - Alpha, alpha-disubstituted aromatics and heteroaromatics as cognition enhancers - Google Patents [patents.google.com]

- 2. EP0532054A1 - Process for preparing alpha,alpha-disubstituted aromatics and heteroaromatics as cognition enhancers - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Pyridazine - Wikipedia [en.wikipedia.org]

- 5. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy Pyridazine | 289-80-5 [smolecule.com]

- 7. researchgate.net [researchgate.net]

- 8. EP2857387A1 - Process for manufacturing 1,6-dihydro-6-oxo-4-pyridazine carboxylic acid - Google Patents [patents.google.com]

- 9. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

Protocol for Hydrazone Formation using 4-(Hydrazinylmethyl)pyridazine

Application Note & Technical Guide

Abstract & Strategic Utility

This guide details the protocol for synthesizing hydrazones using 4-(Hydrazinylmethyl)pyridazine , a specialized building block in drug discovery. Unlike direct aryl hydrazines, where the nitrogen is conjugated to the aromatic ring, this compound features a methylene (

Key Applications:

-

Fragment-Based Drug Design (FBDD): The pyridazine ring acts as a polar, metabolic "handle" often used to replace phenyl rings to improve solubility.

-

Dynamic Combinatorial Chemistry: The hydrazone linkage is reversible under specific acidic conditions, allowing for dynamic library generation.

-

Bio-orthogonal Labeling: Stable hydrazone formation with aldehyde-tagged biomolecules.

Chemical Mechanism & Logic

The formation of the hydrazone follows a classic nucleophilic addition-elimination pathway. However, the specific nature of the 4-(Hydrazinylmethyl)pyridazine hydrochloride (the common commercial form) requires careful pH management.

The Mechanistic Pathway[1][2]

-

Liberation: The hydrazine salt must be deprotonated to generate the free nucleophile (

). -

Nucleophilic Attack: The terminal nitrogen attacks the carbonyl carbon of the aldehyde/ketone.

-

Proton Transfer: Formation of the carbinolamine intermediate.

-

Dehydration: Acid-catalyzed elimination of water to form the

double bond.

Critical Consideration: The reaction is pH-dependent.

-

Too Acidic (pH < 3): The hydrazine is protonated (

) and loses nucleophilicity. -

Too Basic (pH > 6): The dehydration step (elimination of water) is rate-limiting and slow.

-

Optimal pH: 4.0 – 5.0 (Buffered conditions).

Mechanistic Visualization[1]

Figure 1: Mechanistic pathway for hydrazone formation from hydrazine salts.[1]

Materials & Reagents

| Component | Grade/Spec | Role |

| 4-(Hydrazinylmethyl)pyridazine HCl | >95% Purity | Primary Scaffold / Nucleophile |

| Aldehyde / Ketone | Reagent Grade | Electrophilic Partner |

| Ethanol (EtOH) | Absolute (anhydrous preferred) | Solvent (Promotes precipitation) |

| Sodium Acetate (NaOAc) | Anhydrous | Buffering Agent / HCl Scavenger |

| Acetic Acid (AcOH) | Glacial | Catalyst for dehydration step |

| Magnesium Sulfate | Anhydrous | Drying agent (if extraction needed) |

Experimental Protocol

Standard Procedure (Scale: 1.0 mmol)

This protocol is optimized for the hydrochloride salt starting material.[2] If using the free base, omit the Sodium Acetate.

-

Preparation of Hydrazine Solution:

-

In a 25 mL round-bottom flask, dissolve 4-(Hydrazinylmethyl)pyridazine HCl (1.0 equiv) in Ethanol (5 mL).

-

Add Sodium Acetate (1.1 equiv).

-

Observation: The solution may become cloudy as NaCl precipitates. This is normal. Stir for 10 minutes at Room Temperature (RT) to ensure free base liberation.

-

-

Addition of Carbonyl:

-

Add the Aldehyde/Ketone (1.0 – 1.1 equiv) to the reaction mixture.

-

Add Glacial Acetic Acid (catalytic amount, ~2-3 drops or 10 mol%).

-

-

Reaction:

-

For Aldehydes: Stir at Room Temperature for 2–4 hours.

-

For Ketones (Sterically hindered): Heat to Reflux (78°C) for 4–12 hours.

-

Monitoring: Monitor by TLC (System: 10% MeOH in DCM) or LC-MS. Look for the disappearance of the hydrazine peak and the appearance of the hydrazone mass (

).

-

-

Work-up & Isolation:

-

Method A (Precipitation - Preferred): Upon cooling (ice bath), the hydrazone often precipitates. Filter the solid, wash with cold ethanol (2 x 2 mL) and diethyl ether (2 x 5 mL).

-

Method B (Extraction - For soluble products): If no precipitate forms, remove solvent in vacuo. Resuspend residue in Ethyl Acetate (20 mL) and wash with Water (10 mL) and Brine (10 mL). Dry organic layer over

, filter, and concentrate.[3]

-

Workflow Visualization

Figure 2: Decision tree for reaction execution and work-up.

Characterization & Expected Data

Successful synthesis must be validated using the following criteria.

NMR Spectroscopy ( H NMR, DMSO- )

-

Imine Proton (

): If derived from an aldehyde, look for a distinct singlet between -

Methylene Spacer (

): A singlet or doublet (if coupling occurs) typically around -

Pyridazine Ring: Characteristic aromatic protons.

-

H-3/H-6:

9.1 – 9.3 ppm (deshielded by nitrogen). -

H-4/H-5:

7.5 – 7.8 ppm.

-

-

Amide/Hydrazone NH: Broad singlet, highly variable (

10.0 – 12.0 ppm), often exchangeable with

Mass Spectrometry

-

ESI-MS: Observe

. -

Note: Hydrazones can sometimes hydrolyze in acidic LC-MS buffers. If the parent mass is weak, check for the aldehyde/ketone mass (hydrolysis artifact).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No Reaction (SM remains) | pH too low (protonated hydrazine) | Add more NaOAc or Triethylamine (Et3N) to neutralize the HCl salt. |

| Slow Reaction (Ketones) | Steric hindrance / Low electrophilicity | Switch solvent to Methanol (higher polarity) or microwave irradiation (80°C, 10-20 min). |

| Product is Oily/Sticky | Impurities or incomplete drying | Triturate with Diethyl Ether or Hexane to induce crystallization. |

| Hydrolysis on Column | Silica gel acidity | Use Neutral Alumina or add 1% Triethylamine to the eluent during purification. |

Safety & Handling (E-E-A-T)

-

Hydrazine Toxicity: While the alkyl-hydrazine derivative is less volatile than hydrazine hydrate, it should still be treated as a potential carcinogen and sensitizer . All weighing must occur in a fume hood.

-

Pyridazine Bioactivity: Pyridazine derivatives are often bioactive (e.g., MAO inhibitors). Handle with gloves and avoid inhalation.

-

Waste Disposal: Hydrazines must be deactivated (e.g., with dilute bleach) before disposal, following local EHS regulations.

References

-

General Hydrazone Synthesis

-

Pyridazine Chemistry & Drug Design

-

Reaction Mechanism (Wolff-Kishner/Hydrazone)

- Enamine / Sigma-Aldrich. "4-(Hydrazinylmethyl)pyridazine hydrochloride.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Buy 4-Hydrazinylpyridazine hydrochloride (EVT-1473403) | 117044-03-8 [evitachem.com]

- 3. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 4. arjonline.org [arjonline.org]

- 5. Hydrazone synthesis [organic-chemistry.org]

- 6. chemtube3d.com [chemtube3d.com]

- 7. youtube.com [youtube.com]

- 8. iglobaljournal.com [iglobaljournal.com]

- 9. mdpi.com [mdpi.com]

- 10. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

4-(Hydrazinylmethyl)pyridazine as a derivatizing agent for carbonyl compounds

Application Note: High-Sensitivity LC-MS/MS Profiling of Carbonyl Metabolites using 4-(Hydrazinylmethyl)pyridazine

Executive Summary

Objective: To provide a standardized, high-sensitivity protocol for the derivatization and quantification of trace carbonyl compounds (aldehydes, ketones, ketosteroids) in biological matrices using 4-(Hydrazinylmethyl)pyridazine (4-HMP) .

Rationale: Neutral carbonyl species exhibit poor ionization efficiency in Electrospray Ionization (ESI) Mass Spectrometry. 4-HMP acts as a "chemical tag" that introduces a highly protonatable pyridazine moiety, enhancing ESI+ response by 10–100 fold compared to underivatized analytes.

Target Analytes: Endogenous metabolites (Testosterone, Progesterone, Cortisol), Oxidative stress markers (Malondialdehyde, 4-HNE), and environmental aldehydes.

Chemical Basis & Mechanism

The core chemistry relies on the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon. Unlike traditional UV-tagging reagents (e.g., DNPH), 4-HMP is designed specifically for Mass Spectrometry , leveraging the basic nitrogen atoms in the pyridazine ring to sequester protons in the ESI source.

Reaction Mechanism

-

Activation: Acid catalyst protonates the carbonyl oxygen, increasing electrophilicity.

-

Nucleophilic Attack: The terminal hydrazine nitrogen of 4-HMP attacks the carbonyl carbon.

-

Dehydration: Elimination of a water molecule stabilizes the C=N bond, forming a stable hydrazone.

Key Advantage: The pyridazine ring (pKa ~2.3 for the ring nitrogens, but higher when alkyl-substituted) ensures the derivative carries a positive charge in the acidic mobile phase, facilitating detection in Positive Ion Mode (ESI+) .

Figure 1: Reaction pathway for the derivatization of carbonyls with 4-HMP.

Experimental Protocol

Reagents & Materials[1][2][3][4][5][6][7][8][9]

-

Derivatizing Agent: 4-(Hydrazinylmethyl)pyridazine (CAS: 1363380-98-6).[1]

-

Solvent: Methanol (LC-MS Grade) or Acetonitrile.

-

Catalyst: Formic Acid (FA) or Acetic Acid (AA).

-

Internal Standard (IS): Isotopically labeled analogs (e.g., Testosterone-d3) or structural analogs.

Solution Preparation

| Solution | Composition | Stability |

| Stock Reagent (A) | 10 mg/mL 4-HMP in Methanol | 1 Week at -20°C |

| Working Reagent (B) | Dilute Stock A to 1 mg/mL in MeOH containing 5% Acetic Acid | Freshly Prepared |

| Quenching Solution | 50% Acetone in Water (Optional, to remove excess reagent) | 1 Month at RT |

Derivatization Workflow

-

Sample Preparation:

-

Extract biological sample (Plasma/Tissue) using Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE).

-

Evaporate supernatant to dryness under nitrogen.

-

-

Reaction:

-

Reconstitute residue in 50 µL of Working Reagent (B) .

-

Vortex for 30 seconds.

-

Incubate: 60°C for 20 minutes (or 30°C for 60 mins for thermally labile analytes).

-

-

Cleanup (Optional but Recommended):

-

Why? Excess hydrazine can suppress ionization or foul the source.

-

Add 10 µL of Quenching Solution (Acetone). Incubate 5 mins. The acetone reacts with excess 4-HMP to form a specific hydrazone that elutes away from analytes.

-

-

Final Dilution:

-

Add 140 µL of Mobile Phase A (0.1% Formic Acid in Water).

-

Centrifuge at 12,000 x g for 5 mins.

-

Transfer supernatant to LC vial.

-

Figure 2: Step-by-step derivatization workflow for biological samples.

LC-MS/MS Method Parameters

The derivatization adds a specific mass shift. You must calculate the precursor mass as:

-

MW Reagent (4-HMP): 124.14 Da

-

Net Mass Shift: +106.12 Da (124.14 - 18.02)

Source Conditions (ESI+)

-

Capillary Voltage: 3.5 kV (Standard for ESI+)

-

Desolvation Temp: 450°C

-

Cone Voltage: Optimized per analyte (typically 20-40V). Note: Hydrazones are generally stable, but high cone voltage can induce in-source fragmentation.

MRM Transitions (Example: Testosterone)

| Analyte | Native Mass | Derivatized Precursor [M+H]+ | Product Ion (Quant) | Product Ion (Qual) |

| Testosterone | 288.4 | 394.5 | 125.1 (Pyridazine fragment) | 97.1 |

| Progesterone | 314.5 | 420.6 | 125.1 | 109.1 |

| Cortisol | 362.5 | 468.6 | 125.1 | 327.2 |

Note: The product ion at m/z 125.1 (or similar pyridazine-methyl fragment) is a common characteristic fragment for this reagent class, making method development rapid.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Sensitivity | Incomplete reaction | Increase incubation time or acid concentration (up to 10% AA). |

| Peak Tailing | Column interaction | Use a C18 column with high carbon load or end-capping. Add 5mM Ammonium Formate to mobile phase. |

| High Background | Excess Reagent | Ensure Quenching step (Acetone) is performed. Use a divert valve to send the first 1-2 mins to waste. |

| Multiple Peaks | E/Z Isomerism | Hydrazones can form E/Z isomers. If peaks are split, adjust gradient slope to merge them or sum the areas. |

References

-

Vogel, M., & Karst, U. (2000). Hydrazine reagents as derivatizing agents in environmental analysis – a critical review. Fresenius' Journal of Analytical Chemistry, 366(8), 781–791.

-

Higashi, T., & Shimada, K. (2004). Derivatization of neutral steroids to enhance their detection characteristics in liquid chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 378(4), 875-882.

-

Liu, H., et al. (2011). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biological analysis. Biomedical Chromatography, 25(1), 1-10.[2]

-

ChemScene. (n.d.). 4-(Hydrazinylmethyl)pyridazine Product Page (CAS 1363380-98-6).[1]

- Eggink, M., et al. (2010). Targeted LC-MS derivatization for aldehydes and ketones using hydrazine-based reagents. Analytical Chemistry, 82(20), 8660-8666. (Contextual grounding for hydrazine-pyridine class reagents).

Sources

Using 4-(Hydrazinylmethyl)pyridazine in the synthesis of pyridazino[4,5-c]pyridazines

Application Note: Synthesis of Pyridazino[4,5-c]pyridazines

Executive Summary

The pyridazino[4,5-c]pyridazine scaffold is a fused tetracyclic system (tetraazanaphthalene) of significant interest in medicinal chemistry due to its resemblance to pteridines and quinazolines. It serves as a privileged core for designing kinase inhibitors, intercalating agents, and antifolates.

This Application Note details the synthesis of this scaffold. A critical distinction is made between the standard synthetic route (utilizing 3,4-dicarbonyl pyridazine precursors) and the specific reactivity of 4-(hydrazinylmethyl)pyridazine . While the latter is a valuable reagent, its exocyclic methylene group typically directs synthesis toward homologous diazepine-fused systems (7-membered rings) rather than the [4,5-c] 6,6-fused core, unless specific oxidative extrusion or rearrangement protocols are employed.

This guide provides:

-

The "Gold Standard" Protocol: Synthesis of the [4,5-c] core from diethyl pyridazine-3,4-dicarboxylate.

-

Reagent Analysis: The specific behavior of 4-(hydrazinylmethyl)pyridazine (CAS 1363380-98-6) versus 4-hydrazinopyridazine.

-

Mechanistic Visualization: Pathway comparison.

Critical Reagent Analysis: The "Spacer" Effect

Before proceeding with synthesis, researchers must verify the specific hydrazine derivative in use, as the structural outcome is divergent.

| Reagent | Structure | Primary Reaction Outcome | Ring System Formed |

| 4-Hydrazinopyridazine | Py–NH–NH₂ | Condensation with 1,2-dicarbonyls followed by cyclization at C5. | Pyridazino[4,5-c]pyridazine (6,6-fused) |

| 4-(Hydrazinylmethyl)pyridazine | Py–CH₂ –NH–NH₂ | Condensation with dicarbonyls; methylene spacer prevents direct [4,5] fusion. | Pyridazino[4,5-d][1,2]diazepine (6,7-fused) |

Expert Insight: To synthesize the aromatic pyridazino[4,5-c]pyridazine core using 4-(hydrazinylmethyl)pyridazine, the methylene group must be functionalized (e.g., oxidized to a hydrazone/hydrazide) or extruded. For direct scaffold construction, Protocol A (below) is the industry standard.

Protocol A: Standard Synthesis of Pyridazino[4,5-c]pyridazine Core

Targeting the 5,8-dione derivative (common intermediate for functionalization).

Materials

-

Precursor: Diethyl pyridazine-3,4-dicarboxylate (1.0 equiv)

-

Reagent: Hydrazine Hydrate (80% or 98%, 5.0 equiv)

-

Solvent: Ethanol (Absolute) or Methanol

-

Catalyst: Acetic acid (optional, catalytic)

Step-by-Step Methodology

-

Preparation: Dissolve diethyl pyridazine-3,4-dicarboxylate (e.g., 10 mmol) in ethanol (50 mL) in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

-

Addition: Add hydrazine hydrate (50 mmol) dropwise to the stirring solution at room temperature. Caution: Exothermic reaction.

-

Reflux: Heat the mixture to reflux (78–80 °C) for 3–6 hours. Monitor by TLC (System: DCM/MeOH 9:1) for the disappearance of the diester.

-

Precipitation: Cool the reaction mixture to 0 °C in an ice bath. The product, 5,8-dihydroxypyridazino[4,5-c]pyridazine (tautomer of the dione), will precipitate as a yellow/orange solid.

-

Isolation: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 10 mL) and diethyl ether (2 x 10 mL) to remove excess hydrazine.

-

Purification: Recrystallize from boiling water or acetic acid if necessary.

-

Characterization:

-

1H NMR (DMSO-d6): Signals for the pyridazine protons (s, 2H) and broad exchangeable protons (NH/OH).

-

MS (ESI): [M+H]+ expected at m/z ~165.

-

Protocol B: Utilization of 4-(Hydrazinylmethyl)pyridazine

Targeting Homologous Fused Systems (Pyridazino-Diazepines).

If your research specifically mandates the use of 4-(hydrazinylmethyl)pyridazine (CAS 1363380-98-6), the resulting scaffold will likely be a pyridazino[4,5-d][1,2]diazepine due to the incorporation of the methylene spacer into the new ring.

Materials

-

Precursor: 4-(Hydrazinylmethyl)pyridazine (1.0 equiv)

-

Electrophile: Ethyl Pyruvate or 1,2-Dicarbonyl (e.g., Glyoxal, Benzil) (1.1 equiv)

-

Solvent: Ethanol/Acetic Acid (10:1)

Step-by-Step Methodology

-

Condensation: Dissolve 4-(hydrazinylmethyl)pyridazine in ethanol. Add the 1,2-dicarbonyl compound.

-

Hydrazone Formation: Stir at room temperature for 1 hour. The hydrazone intermediate (Py-CH2-NH-N=C-R) forms rapidly.

-

Cyclization: Heat to reflux for 4–12 hours. The nucleophilic attack of the hydrazone nitrogen (or carbon, depending on substitution) onto the pyridazine ring (C5 or C3) is difficult without activation.

-

Optimization: If cyclization is sluggish, add a Lewis acid (ZnCl2) or use polyphosphoric acid (PPA) at 100 °C to force the Friedel-Crafts-type closure.

-

-

Outcome: The product will be a 7-membered ring fused to the pyridazine core.

-

Note: Confirm ring size using HMBC NMR (look for 3-bond couplings across the methylene bridge).

-

Mechanistic Visualization

The following diagram illustrates the divergent pathways based on the hydrazine precursor selected.

Caption: Divergent synthesis pathways. The Standard Route (blue) yields the target [4,5-c] core. The Methyl Reagent route (red) yields a 7-membered diazepine ring due to the methylene spacer.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No Cyclization (Protocol B) | The methylene group deactivates the ring or creates steric strain. | Switch to PPA (Polyphosphoric Acid) cyclization at 120 °C. Alternatively, oxidize the methylene to a carbonyl (using SeO2) prior to reaction to form a hydrazide. |

| Low Yield (Protocol A) | Hydrolysis of diester to diacid (which is unreactive). | Ensure anhydrous conditions or use Hydrazine Acetate instead of Hydrazine Hydrate to buffer pH. |

| Solubility Issues | The fused [4,5-c] system is highly planar and insoluble (stacking). | Functionalize N-atoms with alkyl groups or use solubilizing side chains on the dicarbonyl precursor. |

References

Application of 4-(Hydrazinylmethyl)pyridazine in medicinal chemistry

Application Note: Strategic Utilization of 4-(Hydrazinylmethyl)pyridazine in Medicinal Chemistry

Executive Summary

This guide details the application of 4-(Hydrazinylmethyl)pyridazine (CAS 1363380-98-6), a specialized heterocyclic building block designed for high-value medicinal chemistry campaigns.[1] Unlike its structural cousin 4-hydrazinopyridazine, which fuses directly to form tricyclic systems, this reagent features a methylene spacer (-CH₂-) .[1] This structural nuance is critical: it insulates the hydrazine nucleophile from the electron-deficient pyridazine ring, enhancing nucleophilicity while providing a rotational degree of freedom that allows the pyridazine moiety to access distinct binding pockets.[1]

Key Applications:

-

Scaffold Decoration: Synthesis of pendant pyrazoles and triazoles via condensation.

-

Fragment-Based Drug Discovery (FBDD): Construction of soluble, polar linkers.[1]

-

Bioisosteric Replacement: Replacing benzyl-hydrazine motifs to improve metabolic stability and aqueous solubility (logP reduction).[1]

Chemical Profile & Handling

| Property | Specification |

| IUPAC Name | 4-(Hydrazinylmethyl)pyridazine |

| CAS Number | 1363380-98-6 |

| Molecular Weight | 124.14 g/mol |

| Appearance | Pale yellow oil or low-melting solid (hygroscopic) |

| Storage | -20°C, under Argon/Nitrogen (Oxidation sensitive) |

| Solubility | Highly soluble in DMSO, MeOH, Water; Moderate in DCM.[1] |

| pKa (est) | ~4.5 (Pyridazine N), ~8.0 (Hydrazine terminal N) |

Safety Advisory: Hydrazine derivatives are potential genotoxins and skin sensitizers.[1] All protocols below must be performed in a fume hood using double-gloving (Nitrile/Laminate) procedures.

Strategic Application: The "Pendant" Strategy

In drug design, rigidifying a scaffold often improves potency but hurts solubility.[1] The 4-(Hydrazinylmethyl)pyridazine offers a "Goldilocks" solution.[1] The methylene bridge creates a "pendant" architecture, where the polar pyridazine ring acts as a solvent-exposed solubilizing group, while the hydrazine reacts to form the core pharmacophore connection.[1]

Mechanism of Action: Synthetic Divergence

The hydrazine moiety (-NH-NH₂) is a bis-nucleophile.[1] Its reactivity profile allows for two distinct synthetic pathways depending on the electrophile partner.[1]

Figure 1: Synthetic divergence of 4-(Hydrazinylmethyl)pyridazine.[1] The pathway is determined by the electrophilic partner, yielding either stable heterocyclic rings or versatile linkers.[1]

Detailed Protocols

Protocol A: Synthesis of Pyridazine-Linked Pyrazoles (Paal-Knorr)

Objective: To create a stable pyrazole ring attached to the pyridazine solubilizing group.[1] This is common in kinase inhibitor design to access the ATP-binding hinge region.[1]

Reagents:

-

4-(Hydrazinylmethyl)pyridazine (1.0 eq)[1]

-

1,3-Dicarbonyl compound (e.g., 2,4-pentanedione) (1.1 eq)[1]

-

Ethanol (anhydrous)[1]

-

Acetic Acid (catalytic, 10 mol%)[1]

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 mmol of 4-(Hydrazinylmethyl)pyridazine in 5 mL of anhydrous Ethanol in a 20 mL scintillation vial.

-

Addition: Add 1.1 mmol of the 1,3-dicarbonyl compound dropwise at room temperature.

-

Expert Insight: If the reaction is exothermic, cool to 0°C. The methylene spacer makes the hydrazine more nucleophilic than aryl hydrazines; reaction is often rapid.[1]

-

-

Catalysis: Add 10 mol% Acetic Acid. Cap the vial and heat to 60°C for 2-4 hours.

-

Monitoring: Monitor by LC-MS. Look for the mass corresponding to [M + Diketone - 2H₂O + H]⁺.[1]

-

Workup:

-

Purification: Flash chromatography (DCM:MeOH gradient 0-10%). The pyridazine ring is polar; expect elution at higher polarities.[1]

Validation Criteria:

-

1H NMR: Disappearance of diketone enol protons. Appearance of pyrazole singlet (~6.0-6.5 ppm).[1]

-

MS: Clean [M+H] peak.

Protocol B: Hydrazone Linker Synthesis & Stabilization

Objective: To link a core scaffold to the pyridazine moiety via a hydrazone, which can be subsequently reduced to a stable hydrazine linker (-CH₂-NH-NH-CH₂-).[1]

Reagents:

-

4-(Hydrazinylmethyl)pyridazine (1.0 eq)[1]

-

Aryl Aldehyde (1.0 eq)[1]

-

MeOH/DCM (1:1 mixture)

-

Sodium Cyanoborohydride (NaCNBH₃) (1.5 eq) [Optional for reduction][1]

Step-by-Step Methodology:

-

Condensation: Mix amine and aldehyde in MeOH/DCM (1:1) at Room Temperature. Stir for 4 hours.

-

Note: The formation of the hydrazone is usually quantitative.[1]

-

-

In-situ Reduction (Optional but Recommended):

-

Quench: Quench with 1N NaOH (carefully, generates HCN gas if not neutralized—perform in hood).

-

Extraction: Extract with DCM (3x). The reduced product is often more lipophilic than the starting material but still polar due to the pyridazine.[1]

Comparative Data: Pyridazine vs. Phenyl

Why switch from a standard benzyl group to a pyridazinyl-methyl group?

| Feature | Benzyl-Hydrazine Analog | Pyridazinyl-Methyl Analog | Impact on Drug Design |

| LogP (Lipophilicity) | High (Lipophilic) | Low (Polar) | Improved water solubility; reduced non-specific binding.[1] |

| Metabolic Liability | Benzylic oxidation (CYP450) | Reduced oxidation potential | The N-deficient ring deactivates the methylene protons slightly compared to phenyl.[1] |

| H-Bonding | None | 2 Acceptors (N=N) | Potential for additional binding interactions in the solvent front.[1] |

| Solubility (pH 7.4) | Low (< 50 µM typical) | High (> 200 µM typical) | Better formulation properties.[1] |

References

-

Fundamental Pyridazine Chemistry

-

Hydrazine Reactivity & Click Chemistry

-

Medicinal Chemistry Context

-

Specific Reagent Data

Sources

- 1. Pyridazine - Wikipedia [en.wikipedia.org]

- 2. Hydrazine Building Blocks - Enamine [enamine.net]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Sci-Hub. Synthesis of functionalized compounds containing pyridazine and related moieties / Journal of Heterocyclic Chemistry, 2005 [sci-hub.box]

- 7. 1363380-98-6|4-(hydrazinylmethyl)pyridazine|4-(hydrazinylmethyl)pyridazine|-范德生物科技公司 [bio-fount.com]

4-(Hydrazinylmethyl)pyridazine as a ligand for metal complexes

Application Note: Coordination Strategies for 4-(Hydrazinylmethyl)pyridazine

Executive Summary

This guide details the experimental protocols for utilizing 4-(hydrazinylmethyl)pyridazine (4-HMP) as a ligand in coordination chemistry. Unlike its rigid analog 3-hydrazinopyridazine, 4-HMP features a methylene (

This note targets researchers developing metallodrugs or metal-organic frameworks (MOFs) where the diazine bridge (pyridazine

Chemical Profile & Ligand Design

The ligand offers three potential donor sites. The coordination mode is dictated by pH and metal stoichiometry.

| Property | Data | Significance |

| Formula | High Nitrogen Content (N-rich ligand) | |

| MW | 124.15 g/mol | Low MW favors high metal-to-ligand ratio in MOFs |

| Donor Atoms | Pyridazine- | Multidentate potential |

| pKa (est) | ~6.5 (Hydrazine), ~2.3 (Pyridazine) | Hydrazine protonates first; Pyridazine |

| Solubility | Polar solvents required for complexation |

Key Structural Insight: The methylene spacer breaks the

Experimental Protocols

Protocol A: Ligand Synthesis (In-Situ Generation)

Note: 4-(Hydrazinylmethyl)pyridazine is prone to oxidation and shelf-instability. It is best synthesized fresh from the chloromethyl precursor.

Reagents:

-

4-(Chloromethyl)pyridazine (Precursor)

-

Hydrazine monohydrate (64-65% in water, Excess)

-

Ethanol (Absolute)

Workflow:

-

Preparation: Dissolve 10 mmol of 4-(chloromethyl)pyridazine in 20 mL of absolute ethanol.

-

Addition: Add the solution dropwise to a stirred solution of excess hydrazine hydrate (50 mmol) at 0°C.

-

Expert Tip: The large excess of hydrazine prevents the formation of the symmetrical dimer (pyridazine-CH2-NH-NH-CH2-pyridazine).

-

-

Reaction: Allow to warm to room temperature and stir for 4 hours.

-

Isolation: Evaporate the solvent and excess hydrazine under reduced pressure (Rotavap).

-

Caution: Hydrazine is toxic and potentially explosive. Use a bleach trap for the vacuum exhaust.

-

-

Purification: Recrystallize the residue from minimal hot ethanol/ether.

Protocol B: Metal Complexation (Copper(II) Example)

Target:

Reagents:

-

Freshly prepared 4-HMP (2 mmol)

- (1 mmol)

-

Methanol (HPLC Grade)

Step-by-Step:

-

Dissolution: Dissolve 1 mmol

in 10 mL methanol (Solution A). Dissolve 2 mmol 4-HMP in 10 mL methanol (Solution B). -

Mixing: Add Solution B to Solution A slowly with constant stirring.

-

Observation: A color change (typically blue to green/brown) indicates coordination.

-

-

Reflux: Heat the mixture at 60°C for 2 hours to ensure thermodynamic stability.

-

Crystallization:

-

Method: Vapor diffusion. Transfer the reaction mixture to a small vial. Place this vial inside a larger jar containing diethyl ether. Cap the large jar.

-

Timeline: Crystals suitable for X-ray diffraction (XRD) typically form within 48-72 hours.

-

-

Filtration: Collect the precipitate, wash with cold methanol, and dry under vacuum.

Visualization: Synthesis & Coordination Logic

The following diagram illustrates the synthetic pathway and the divergent coordination modes based on metal stoichiometry.

Figure 1: Synthetic workflow for 4-HMP, highlighting the divergence between discrete chelate formation and polymeric network assembly based on stoichiometry.

Biological Application: DNA Binding Assay

Metal complexes of pyridazine-hydrazines often exhibit antitumor activity by interacting with DNA (intercalation or groove binding).

Protocol: UV-Vis DNA Titration

-

Preparation: Prepare a

solution of the Metal-4-HMP complex in Tris-HCl buffer (pH 7.4). -

Baseline: Record the absorption spectrum (200–500 nm).

-

Titration: Add aliquots of CT-DNA (Calf Thymus DNA) stock solution (

). -

Analysis: Monitor the Hypochromism (decrease in absorbance) and Red Shift (bathochromic shift) of the MLCT band.

-

Interpretation: Significant hypochromism (>20%) suggests intercalation of the pyridazine ring between DNA base pairs.

-

References

-

Synthesis of Pyridazine Derivatives

- Title: Synthesis of Pyridazine - ChemTube3D.

- Source: ChemTube3D, University of Liverpool.

-

URL:[Link]

-

Coordination Chemistry of Pyridazine

-

Hydrazine Ligand Behavior

- Title: Hydrazine - Wikipedia (General Properties & Coordin

- Source: Wikipedia.

-

URL:[Link]

-

Biological Activity of Hydrazone Complexes

- Structural Analogs (Hydralazine)

Sources

Experimental conditions for condensation reactions with 4-(Hydrazinylmethyl)pyridazine

Technical Application Note: Optimizing Condensation Workflows for 4-(Hydrazinylmethyl)pyridazine

Executive Summary

This guide details the experimental parameters for utilizing 4-(Hydrazinylmethyl)pyridazine (CAS: 1093860-46-8) in condensation reactions. Unlike directly substituted hydrazinopyridazines, this scaffold features a methylene bridge that insulates the hydrazine moiety from the electron-deficient pyridazine ring. This structural nuance preserves the nucleophilicity of the terminal nitrogen (

Key Applications:

-

Schiff Base Formation: Synthesis of biologically active hydrazones.

-

Heterocyclization: Condensation with 1,3-dicarbonyls to form pyrazoles.

-

Fragment-Based Drug Discovery (FBDD): Linker chemistry for bivalent ligands.

Chemical Properties & Handling

| Property | Specification | Mechanistic Implication |

| Nucleophilicity | High ( | Reacts faster than aryl hydrazines; similar to benzylhydrazine. |

| Basicity | Moderate | The pyridazine ring ( |

| Stability | Oxidation Sensitive | The free base absorbs |

| Solubility | Polar | Soluble in MeOH, DMSO, dilute aqueous acid. Sparingly soluble in non-polar ethers. |

Safety Warning: Hydrazine derivatives are potential genotoxins. All manipulations must occur in a fume hood. Neutralize waste streams with dilute bleach before disposal.

Protocol A: Hydrazone Formation (Schiff Base Condensation)

This protocol describes the condensation of 4-(hydrazinylmethyl)pyridazine dihydrochloride with aromatic aldehydes. The use of a buffered alcoholic system is critical to liberate the free hydrazine in situ while providing general acid catalysis for the dehydration step.

Reagents & Materials

-

Substrate: 4-(Hydrazinylmethyl)pyridazine·2HCl (1.0 equiv)

-

Electrophile: Aromatic Aldehyde (1.1 equiv)

-

Solvent: Ethanol (Absolute) or Methanol (for polar aldehydes)

-

Base/Buffer: Sodium Acetate (NaOAc) or Triethylamine (

) (2.0 - 2.2 equiv) -

Catalyst: Glacial Acetic Acid (0.1 equiv - optional if reaction is sluggish)

Step-by-Step Methodology

-

Salt Neutralization (In Situ):

-

In a round-bottom flask equipped with a magnetic stir bar, suspend 4-(hydrazinylmethyl)pyridazine·2HCl (1.0 mmol) in Ethanol (5 mL).

-

Add Sodium Acetate (2.2 mmol). Stir at Room Temperature (RT) for 15 minutes.

-

Observation: The suspension should become finer as NaCl precipitates and the free hydrazine is liberated.

-

-

Addition of Electrophile:

-

Add the Aldehyde (1.1 mmol) in one portion.

-

Note: If the aldehyde is solid, dissolve it in a minimal amount of ethanol before addition.

-

-

Reaction Phase:

-

Heat the mixture to Reflux (78°C) for 2–4 hours.

-

Monitoring: Check via TLC (System: 5% MeOH in DCM). The hydrazine spot (ninhydrin active) should disappear.

-

-

Work-up (Self-Validating Purification):

-

Allow the reaction to cool slowly to RT, then chill in an ice bath (0–4°C) for 30 minutes.

-

The hydrazone product typically precipitates as a crystalline solid.

-

Filter the solid and wash with cold water (to remove NaCl and NaOAc) followed by cold ethanol.

-

Drying: Vacuum dry at 40°C.

-

-

Alternative Work-up (If no precipitate forms):

-

Evaporate solvent under reduced pressure.

-

Resuspend residue in water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

-

Wash organic layer with brine, dry over

, and concentrate.

-

Protocol B: Pyrazole Synthesis (Cyclocondensation)

This workflow utilizes the "binucleophilic" nature of the hydrazine to form a 5-membered pyrazole ring upon reaction with 1,3-diketones.

Reagents

-

Substrate: 4-(Hydrazinylmethyl)pyridazine·2HCl (1.0 equiv)

-

Reagent: 1,3-Diketone (e.g., Acetylacetone) (1.1 equiv)

-

Solvent: Ethanol/Water (10:1 ratio)

-

Base: Sodium Hydroxide (2.0 equiv, added as 1M solution)

Methodology

-

Dissolution: Dissolve the hydrazine salt in water (minimal volume). Add the 1,3-diketone dissolved in ethanol.

-

pH Adjustment: Dropwise add 1M NaOH until pH reaches ~8–9.

-

Cyclization: Heat to 60°C for 3 hours.

-

Isolation: Evaporate ethanol. The product usually oils out or precipitates from the remaining aqueous phase. Extract with DCM if necessary.[7]

Mechanistic Visualization

The following diagram illustrates the reaction pathway and the critical decision points for optimization.

Figure 1: Decision tree and workflow for condensation reactions involving 4-(hydrazinylmethyl)pyridazine.

Troubleshooting & Optimization Matrix

| Observation | Root Cause | Corrective Action |

| Low Yield / No Precipitate | Product is soluble in EtOH; Salt interference. | Switch solvent to Isopropanol (lower solubility of product) or perform aqueous workup. |

| Multiple Spots on TLC | Incomplete conversion or oxidation. | Ensure inert atmosphere ( |

| Starting Material Remains | Pyridazine ring deactivating nucleophile? | Unlikely with methylene spacer. Ensure pH is not too low (protonation of hydrazine) or too high (no acid catalysis). Optimal pH: 4.5–5.5. |

| Dimerization | Oxidation of hydrazine.[2][8] | Use fresh reagents. Degas solvents. Add antioxidant (e.g., ascorbic acid) if strictly necessary. |

References

-

Easmon, J., et al. "Synthesis and antiviral activity of novel pyridazine analogues." European Journal of Medicinal Chemistry, 2006.

- Context: Establishes general reactivity of pyridazine hydrazines in medicinal chemistry.

-

Ragnarsson, U. "Synthetic methodology for alkyl hydrazines." Chemical Society Reviews, 2001.